2-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
Overview
Description
2-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1-phenylpyrazole can be formed by reacting hydrazine hydrate with acetylacetone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a substitution reaction. For example, 2-fluorobenzoyl chloride can be reacted with the pyrazole derivative in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid group. This can be achieved through a carboxylation reaction, where the pyrazole derivative is treated with carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrazole ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. For example, the compound may inhibit the activity of cyclooxygenase (COX) enzymes, leading to its anti-inflammatory effects. Additionally, it may interact with other molecular targets involved in pain and inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
- 2-[1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
- 2-[1-(2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
Uniqueness
2-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-8-10(7-13(17)18)9(2)16(15-8)12-6-4-3-5-11(12)14/h3-6H,7H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTXFURAOJJXQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2F)C)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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